5-Methylthiophene-3-carbohydrazide

Overview

Description

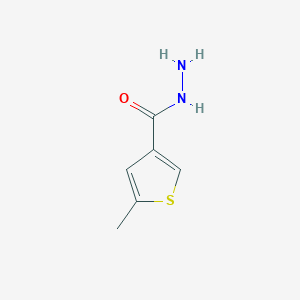

5-Methylthiophene-3-carbohydrazide is an organic sulfur compound with the molecular formula C6H8N2OS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylthiophene-3-carbohydrazide typically involves the reaction of 5-methylthiophene-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, after which the solvent is removed under reduced pressure, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Methylthiophene-3-carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Substitution: The hydrazide group can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and sulfide derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-Methylthiophene-3-carbohydrazide has several scientific research applications, including:

Material Science: Used in the synthesis of conductive polymers and organic semiconductors.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

Biotechnology: Utilized in the design of chemosensors for the detection of metal ions and other analytes.

Mechanism of Action

The mechanism of action of 5-Methylthiophene-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The hydrazide group can form hydrogen bonds and other interactions with biological targets, leading to its biological activity .

Comparison with Similar Compounds

Similar Compounds

- Thiophene-2-carbohydrazide

- Thiophene-3-carbohydrazide

- 5-Methylthiophene-2-carbohydrazide

Uniqueness

5-Methylthiophene-3-carbohydrazide is unique due to the presence of the methyl group at the 5-position of the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in the compound’s interaction with molecular targets compared to other similar compounds .

Biological Activity

5-Methylthiophene-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a thiophene ring substituted at the 5-position with a methyl group and a carbohydrazide functional group. This unique structure influences its chemical reactivity and biological interactions, making it a valuable candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydrazide moiety can form hydrogen bonds and engage in other interactions with enzymes or receptors, potentially leading to inhibition of disease pathways. For instance, it may act as an inhibitor of certain enzymes involved in cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including lung adenocarcinoma (A549) cells. The compound's mechanism may involve induction of apoptosis and inhibition of cell proliferation. Comparative studies show that it has a favorable IC50 value relative to established chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung cancer) | 25.72 ± 3.95 |

| Cisplatin | A549 | 6.3 ± 3.2 |

Antimicrobial Activity

Additionally, this compound has shown promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. This is particularly relevant given the increasing prevalence of antibiotic resistance in clinical settings. The compound's effectiveness in inhibiting bacterial growth suggests potential for development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound allows for distinct biological activities compared to similar compounds such as thiophene-2-carbohydrazide and thiophene-3-carbohydrazide. The presence of the methyl group at the 5-position enhances its reactivity and interaction with biological targets, which may lead to improved efficacy in therapeutic applications .

| Compound | Unique Feature | Biological Activity |

|---|---|---|

| This compound | Methyl group at 5-position | Anticancer, Antimicrobial |

| Thiophene-2-carbohydrazide | No methyl substitution | Limited biological activity |

| Thiophene-3-carbohydrazide | No methyl substitution | Moderate biological activity |

Case Studies

- Anticancer Efficacy : A study conducted on A549 cells showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated increased apoptotic cell populations following treatment, confirming its role as an anticancer agent .

- Antimicrobial Resistance : In another study focusing on multidrug-resistant Staphylococcus aureus, the compound demonstrated effective inhibition against strains resistant to common antibiotics like linezolid and tedizolid, highlighting its potential as a novel antimicrobial agent .

Properties

IUPAC Name |

5-methylthiophene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-2-5(3-10-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUMZBJLAKKVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404505 | |

| Record name | 5-methylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524731-02-0 | |

| Record name | 5-methylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.